4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine
Overview
Description
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
It is known to be a chemical transformation product , which suggests that it may interact with various biological targets depending on its transformation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction proceeds through the sequential substitution of chlorine atoms by nucleophiles such as amines and thiols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazine ring allows for further substitution reactions, where other nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazine derivatives with reduced functional groups.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N’-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine: Shares a similar triazine core but with different substituents.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine derivative with distinct biological activities.
Uniqueness
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is unique due to its specific combination of a cyclopropyl group and a methylthio substituent.
Biological Activity
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS Number: 175204-57-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₇H₁₀N₄S
- Molecular Weight : 182.25 g/mol
- Structure : The compound features a triazine ring with a cyclopropyl group and a methylthio substituent.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation and inducing apoptosis in leukemia cells.
Key Findings :
- Cytotoxicity : The compound exhibited significant cytotoxicity against leukemia cell lines, with IC50 values comparable to established chemotherapeutic agents.
- Mechanism of Action :
- Cell Cycle Arrest : It was observed to induce G2/M phase arrest in treated cells, suggesting a disruption in normal cell cycle progression.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
- Caspase Activation : The compound activated caspase-3, a key enzyme in the apoptosis pathway, indicating its role in promoting programmed cell death.
Case Studies
Several case studies have documented the effects of this compound on cancer cells:
Study | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Study A | RPMI-8226 (leukemia) | 4.97 µM | Tubulin inhibition |
Study B | SR (leukemia) | 1.11 µM | Apoptosis via caspase activation |
Study C | Various solid tumors | Varies | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the triazine ring or substituents can significantly influence its potency and selectivity against cancer cells.
Properties
IUPAC Name |
4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFXDHDWLWQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345207 | |
Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175204-57-6 | |
Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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